Spectroscopic Characterization of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol: A Technical Guide
Spectroscopic Characterization of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol. While experimental spectra for this specific molecule are not widely published, this document leverages data from structurally similar compounds and first-principle spectroscopic theories to provide a robust predictive analysis. This approach is designed to guide researchers in the identification, characterization, and quality control of this and related pyrimidin-4-ol derivatives.
The structural features of this molecule—a bulky tert-butyl group, an electron-withdrawing trifluoromethyl group, and a pyrimidin-4-ol core capable of keto-enol tautomerism—present a unique spectroscopic fingerprint. Understanding this fingerprint is critical for researchers in medicinal chemistry and materials science, where such scaffolds are of growing interest.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for unambiguous characterization.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, revealing three distinct signals. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for pyrimidinols due to its ability to solubilize the compound and slow down the exchange of the hydroxyl proton, allowing for its observation.[1][2]
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| OH | 11.0 - 13.0 | Broad Singlet | 1H | Pyrimidinol OH | The acidic proton of the enol tautomer is expected to appear as a broad signal in the downfield region, characteristic of protons on oxygen adjacent to an aromatic ring. Its chemical shift can be highly dependent on concentration and temperature. |
| CH (ring) | ~6.5 - 7.0 | Singlet | 1H | Pyrimidine C5-H | This lone proton on the pyrimidine ring is flanked by a nitrogen atom and the CF₃-substituted carbon, leading to a downfield shift. |
| C(CH₃)₃ | ~1.3 - 1.5 | Singlet | 9H | tert-Butyl | The nine equivalent protons of the tert-butyl group will produce a sharp singlet in the aliphatic region of the spectrum. |
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrument Setup: The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the spectrum. The residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) is used for chemical shift referencing.
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Assignment | Rationale |
| C4 | ~160 - 165 | Singlet | C-OH | The carbon bearing the hydroxyl group is expected to be significantly downfield due to the electronegativity of the attached oxygen. |
| C2 | ~155 - 160 | Singlet | C-tert-Butyl | The chemical shift of this carbon is influenced by the adjacent nitrogen atoms and the attached tert-butyl group. |
| C6 | ~150 - 155 | Quartet (¹JCF ≈ 35 Hz) | C-CF₃ | This carbon is deshielded by the attached nitrogen and shows characteristic coupling to the three fluorine atoms of the CF₃ group.[3] |
| CF₃ | ~118 - 125 | Quartet (¹JCF ≈ 275 Hz) | CF₃ | The carbon of the trifluoromethyl group itself will appear as a quartet with a large one-bond C-F coupling constant.[3] |
| C5 | ~105 - 110 | Singlet | CH (ring) | This carbon, bonded to a hydrogen, will be the most upfield of the pyrimidine ring carbons. |
| C(CH₃)₃ | ~38 - 42 | Singlet | Quaternary C | The quaternary carbon of the tert-butyl group. |
| C(CH₃)₃ | ~28 - 32 | Singlet | Methyl C | The three equivalent methyl carbons of the tert-butyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a broadband probe on a 400 MHz or higher spectrometer.
-
Data Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended, especially for observing quaternary carbons.
-
Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, followed by phase and baseline corrections. Referencing is done using the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm).[4]
Caption: Workflow for ¹³C NMR Spectroscopy.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive and will show a single signal for the trifluoromethyl group.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| CF₃ | ~ -65 to -75 | Singlet | CF₃ | The chemical shift is characteristic of a CF₃ group attached to an aromatic ring. The exact position can be influenced by the solvent and the electronic nature of the pyrimidine ring. |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample used for ¹H NMR is typically sufficient.
-
Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.
-
Data Acquisition: ¹⁹F NMR is a high-sensitivity nucleus, so fewer scans are generally needed compared to ¹³C NMR. A proton-decoupled spectrum is usually acquired.
-
Data Processing: Standard processing steps are applied. An external reference standard, such as CFCl₃ (δ = 0 ppm), is often used for chemical shift calibration.
Caption: Workflow for ¹⁹F NMR Spectroscopy.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Predicted Band (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3200 - 2800 | Broad, Strong | O-H Stretch | Hydroxyl group (involved in H-bonding) |
| 3000 - 2850 | Medium | C-H Stretch | tert-Butyl group |
| ~1680 | Strong | C=O Stretch | Keto tautomer (if present) |
| ~1640 | Medium-Strong | C=N, C=C Stretch | Pyrimidine ring vibrations |
| 1300 - 1100 | Strong | C-F Stretch | Trifluoromethyl group |
Experimental Protocol: FT-IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid samples.[5]
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is displayed in terms of transmittance or absorbance.
Caption: Workflow for FT-IR Spectroscopy using ATR.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. Electron Ionization (EI) is a common technique for small, volatile molecules.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): The molecular weight of C₉H₁₁F₃N₂O is 222.19 g/mol . A prominent molecular ion peak is expected at m/z = 222.
-
Key Fragments:
-
m/z = 207 ([M-CH₃]⁺): A very common and often intense peak for tert-butyl containing compounds, resulting from the loss of a methyl radical to form a stable tertiary carbocation.
-
m/z = 165 ([M-C(CH₃)₃]⁺): Loss of the entire tert-butyl radical.
-
m/z = 69 (CF₃⁺): A fragment corresponding to the trifluoromethyl cation.
-
Further fragmentation of the pyrimidine ring is also expected.[6]
-
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.
Caption: Workflow for Mass Spectrometry (EI-MS).
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a detailed predictive framework for the characterization of 2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-ol. The combination of ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and mass spectrometry will allow for the unambiguous confirmation of its structure. The provided protocols are based on standard laboratory practices and can be readily adapted by researchers. This guide serves as a valuable resource for scientists engaged in the synthesis and application of novel pyrimidine derivatives, ensuring the integrity and quality of their research.
References
-
De Gruyter. (2015). The crystal structure of tert-butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate, C10H15N3O2. Retrieved from [Link]
- Kim, H. J., et al. (2017). Inhibitory effects of 2,6-di-tert-butyl-4-hydroxymethylphenol on asthmatic responses to ovalbumin challenge in conscious guinea pigs. Archives of Pharmacal Research, 40(12), 1431–1439.
-
MDPI. (2018). 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate. Retrieved from [Link]
-
Wikipedia. (2024). 2,4,6-Tri-tert-butylpyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (6-(2-(4-(4-fluorophenyl)-2-((methanesulfonyl)(methyl)amino)-6-(propan-2-yl)pyrimidin-5-yl)ethenyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
ACS Publications. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Taylor & Francis Online. (2024). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Retrieved from [Link]
-
CCS Chemistry. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
DOI. (n.d.). 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m. Retrieved from [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 2-methoxy-5h,6h,7h,8h-pyrido[4,3-d]pyrimidine-6-carboxylate. Retrieved from [Link]
-
eScholarship, University of California. (2020). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Retrieved from [Link]
- ResearchGate. (2020). Synthesis, Spectroscopic Properties, Quantum Chemical Calculations, and Biological Activities of 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one. Retrieved from [https://www.researchgate.net/publication/339462228_Synthesis_Spectroscopic_Properties_Quantum_Chemical_Calculations_and_Biological_Activities_of_2-5-2-Fluorophenyl-4-4-methylphenyl-4H-124-triazol-3-ylsulfanyl-1-3-methyl-3-246-trimethylphenyl-cyclobutyl]
-
National Center for Biotechnology Information. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-[1-~{tert}-butyl-5-(4-methoxyphenyl)pyrazol-4-yl]-1,3-thiazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide. Retrieved from [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. ukisotope.com [ukisotope.com]
- 3. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. article.sapub.org [article.sapub.org]
